2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
2-(Benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 536985-68-9) is a triazolopyrimidine derivative with the molecular formula C28H28N6O4S (molecular weight: 544.63 g/mol). Its structure features a fused triazole-pyrimidine core substituted with a benzylsulfanyl group at position 2, a pyridin-3-yl carboxamide at position 6, and a 3,4,5-trimethoxyphenyl group at position 7 (Figure 1).
Pharmacological Potential:
- Anticancer Activity: The trimethoxyphenyl group is associated with tubulin polymerization inhibition, a mechanism observed in combretastatin analogs.
- Enhanced Solubility: Methoxy and pyridine substituents improve hydrophilicity compared to non-polar analogs.
- Molecular Interactions: Docking studies suggest high binding affinity to kinase domains (e.g., CDK2) due to hydrogen bonding with the pyridine moiety and π-π stacking with aromatic residues.
Synthesis: Multi-step routes include cyclocondensation of enaminonitriles with thioureas, followed by Suzuki coupling for aryl group introduction.
Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4S/c1-17-23(26(35)31-20-11-8-12-29-15-20)24(19-13-21(36-2)25(38-4)22(14-19)37-3)34-27(30-17)32-28(33-34)39-16-18-9-6-5-7-10-18/h5-15,24H,16H2,1-4H3,(H,31,35)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENJBDHGOZQKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the cyclization of 4-amino-5-(3,4,5-trimethoxyphenyl)-3-mercapto-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide to form the triazolopyrimidine core. This intermediate is then reacted with various substituted benzyl chlorides to introduce the benzylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.
Scientific Research Applications
2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive triazolopyrimidines.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are heavily influenced by substituents. Key comparisons include:
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Impact of Substituents on Bioactivity
- Trimethoxyphenyl Group : Enhances tubulin-binding affinity by mimicking colchicine’s trimethoxy motif, critical for antiproliferative effects.
- Benzylsulfanyl Group : Increases lipophilicity, improving membrane permeability compared to methylsulfanyl analogs.
- Pyridin-3-yl Carboxamide : Facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR2).
Solubility and Stability
- The target compound’s 3,4,5-trimethoxyphenyl group improves aqueous solubility (logP ~2.8) relative to nitro- or bromo-substituted analogs (logP >3.5).
- Methoxy vs. Hydroxyl : Methoxy groups confer metabolic stability by resisting glucuronidation, whereas hydroxylated analogs exhibit faster clearance.
Mechanistic Insights from Structural Similarity
- Kinase Inhibition : Structural similarity to pyrazolo[3,4-d]pyrimidines (e.g., CDK2 inhibitors) suggests shared ATP-competitive binding modes.
- Tubulin Interaction : Analogous to combretastatins, the trimethoxyphenyl group disrupts microtubule dynamics, validated in MCF-7 breast cancer cells (IC50: 1.2 µM).
- Activity Cliffs: Minor structural changes (e.g., replacing pyridin-3-yl with phenyl) drastically reduce potency (>10-fold difference in IC50).
Biological Activity
The compound 2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as C118-0385) is a complex heterocyclic compound with potential therapeutic applications based on its unique structural features. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Structural Overview
C118-0385 features:
- Triazole and Pyrimidine Rings : Known for diverse biological activities.
- Benzylsulfanyl and Trimethoxyphenyl Groups : These groups may enhance the compound's reactivity and biological interactions.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazoles and pyrimidines possess strong antimicrobial properties. For instance, compounds similar to C118-0385 have demonstrated:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .
- Antifungal Properties : Similar compounds have shown efficacy against fungi such as Candida albicans .
Anticancer Potential
C118-0385's structural components suggest potential anticancer activity:
- Mechanism of Action : The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer cell proliferation .
- Case Studies : Research has indicated that related triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of C118-0385 can be partially attributed to its structure. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | Hydroxyl group | Antioxidant properties |
| N-[5-benzylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-bromobenzamide | Bromine substituent | Anticancer activity |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Different heterocyclic systems | Antimicrobial effects |
Molecular Docking Studies
Preliminary molecular docking studies suggest that C118-0385 may effectively bind to various biological targets:
- Enzymatic Interactions : Binding affinities indicate potential inhibition of enzymes critical in metabolic pathways .
Pharmacological Profiles
The pharmacological profiles of triazole derivatives reveal a broad spectrum of activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
